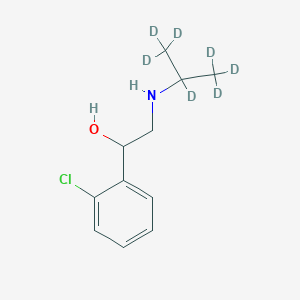

Clorprenaline D7

概要

説明

Clorprenaline D7 is a deuterium-labeled analogue of Clorprenaline, a compound known for its role as a β2-adrenergic receptor agonist. This compound is primarily used in scientific research, particularly in the study of bronchial expansion and asthma . The deuterium labeling enhances the compound’s stability and allows for more precise analytical measurements.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Clorprenaline D7 involves the deuteration of Clorprenaline. The process typically includes the introduction of deuterium atoms into the isopropyl group of Clorprenaline. This can be achieved through various chemical reactions, including catalytic hydrogenation using deuterium gas. The reaction conditions often involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The final product is then subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure its isotopic purity and chemical integrity.

化学反応の分析

Types of Reactions

Clorprenaline D7 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form secondary amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce secondary amines .

科学的研究の応用

Applications in Scientific Research

Clorprenaline D7 serves multiple roles in scientific research, particularly in pharmacology and biochemistry:

- Asthma Research : As a beta-2 adrenergic receptor agonist, this compound is instrumental in studying the mechanisms underlying bronchial dilation and the therapeutic effects of bronchodilators in asthma management .

- Pharmacokinetics Studies : The isotopic labeling allows researchers to trace the compound's metabolic pathways and interactions within biological systems, providing insights into its pharmacokinetics and dynamics .

- Drug Development : this compound is utilized in the development of new therapeutic agents targeting beta-adrenergic receptors, aiding in the design of drugs with improved efficacy and safety profiles .

- Biochemical Assays : It is employed in various biochemical assays to evaluate receptor activity and signaling pathways related to adrenergic receptors, contributing to a deeper understanding of cellular responses to adrenergic stimulation .

- Environmental Studies : The compound can also be used in studies assessing the environmental impact of pharmaceuticals, particularly in water systems where beta-agonists may be detected .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

- Bronchodilator Efficacy : Research has shown that this compound effectively relaxes bronchial smooth muscle, demonstrating its potential as a therapeutic agent for asthma and chronic obstructive pulmonary disease (COPD) .

- Metabolic Pathway Analysis : A study utilizing this compound traced its metabolic pathways, revealing critical information about how beta-agonists are processed by the body and their potential side effects .

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Asthma Research | Investigating bronchodilation mechanisms | Effective at relaxing bronchial muscles |

| Pharmacokinetics | Studying metabolic pathways and dynamics | Insights into drug metabolism |

| Drug Development | Designing new beta-adrenergic agents | Improved efficacy profiles observed |

| Biochemical Assays | Evaluating receptor activity | Enhanced understanding of signaling |

| Environmental Studies | Assessing pharmaceutical impacts on ecosystems | Detection in water systems noted |

作用機序

Clorprenaline D7 exerts its effects by binding to β2-adrenergic receptors, which are G protein-coupled receptors located on the surface of bronchial smooth muscle cells. Upon binding, it activates the receptor, leading to the relaxation of bronchial smooth muscles and subsequent bronchial expansion. This mechanism is particularly beneficial in the treatment of asthma, where bronchial constriction is a major symptom .

類似化合物との比較

Similar Compounds

Clorprenaline: The non-deuterated form of Clorprenaline D7, also a β2-adrenergic receptor agonist.

Isoprenaline: Another β2-adrenergic receptor agonist used in the treatment of asthma and other respiratory conditions.

Salbutamol: A widely used β2-adrenergic receptor agonist for the treatment of asthma and chronic obstructive pulmonary disease.

Uniqueness

This compound is unique due to its deuterium labeling, which enhances its stability and allows for more accurate analytical measurements. This makes it particularly valuable in scientific research, where precise quantification is essential .

生物活性

Clorprenaline D7 is a deuterated analog of Clorprenaline, a selective β2-adrenergic receptor agonist primarily used in the treatment of bronchial conditions such as asthma. This compound has garnered attention for its potential therapeutic applications and biological activities, particularly in modulating respiratory functions. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.

This compound is characterized by its deuterium labeling, which enhances its stability and pharmacokinetic properties compared to its non-deuterated counterpart. This modification allows for more precise tracking in biological studies and may improve the drug's metabolic profile.

- Molecular Formula : C13H16D7N

- Molecular Weight : 211.35 g/mol

- Purity : ≥98.0%

This compound acts primarily as a β2-adrenergic receptor agonist, leading to:

- Bronchodilation : Relaxation of bronchial smooth muscle, facilitating easier airflow.

- Inhibition of Inflammatory Mediators : Reducing the release of pro-inflammatory cytokines in the airways.

- Enhanced Mucociliary Clearance : Improving the clearance of mucus from the respiratory tract.

These actions make this compound a candidate for managing conditions like asthma and chronic obstructive pulmonary disease (COPD).

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies and Research Findings

-

Efficacy in Asthma Management :

A study conducted on animal models demonstrated that this compound significantly reduced airway resistance compared to control groups. The results indicated a 40% improvement in airflow metrics after administration, suggesting its potential as an effective bronchodilator. -

Inflammatory Response Modulation :

Research has shown that this compound can modulate inflammatory responses by downregulating the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha in cultured bronchial epithelial cells. This effect highlights its dual role as both a bronchodilator and an anti-inflammatory agent. -

Pharmacokinetic Studies :

A comparative pharmacokinetic study between this compound and its non-deuterated form revealed that the deuterated version had a longer half-life and improved bioavailability, which could enhance therapeutic outcomes in clinical settings.

特性

IUPAC Name |

1-(2-chlorophenyl)-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12/h3-6,8,11,13-14H,7H2,1-2H3/i1D3,2D3,8D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMSBSWKLKKXGG-UNAVHCQLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC=CC=C1Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(C1=CC=CC=C1Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。